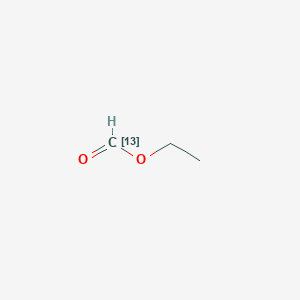

甲酸乙酯-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

腺苷3’,5’-二磷酸是一种腺嘌呤核苷酸,在戊糖核糖的3’和5’位置含有磷酸基团。 它是3’-磷酸腺苷5’-磷酸磺酸酯(硫酸转移酶的辅因子)的产物,已被用于研究硫酸转移酶的动力学特性和结构 .

科学研究应用

腺苷3’,5’-二磷酸在科学研究中具有广泛的应用范围:

作用机制

腺苷3’,5’-二磷酸通过阻断核和胞质中外切核糖核酸酶的活性来发挥作用。 它刺激气孔关闭,并且可以作为脱落酸信号传导过程中的第二信使 . 它还能够阻断RNA分解代谢,这可能作为多聚(ADP-核糖)聚合酶1活性的生理调节剂 .

生化分析

Biochemical Properties

The biochemical properties of Ethyl formate-13C are not fully explored yet. In these studies, the ^13C label allows for the tracking of the compound and its metabolic derivatives within biochemical reactions .

Cellular Effects

This can provide valuable insights into how the compound influences cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an isotopically labeled compound, Ethyl formate-13C can be used to study the molecular mechanisms of metabolic pathways . The ^13C label allows for the tracking of the compound and its metabolic derivatives at the molecular level .

Temporal Effects in Laboratory Settings

The stability of the ^13C label allows for long-term studies of the compound’s effects on cellular function .

Dosage Effects in Animal Models

The ^13C label allows for the tracking of the compound and its metabolic derivatives in animal studies .

Metabolic Pathways

The ^13C label allows for the tracking of the compound and its metabolic derivatives within metabolic pathways .

Transport and Distribution

The ^13C label allows for the tracking of the compound and its metabolic derivatives within cells and tissues .

Subcellular Localization

The ^13C label allows for the tracking of the compound and its metabolic derivatives within subcellular compartments .

准备方法

合成路线和反应条件: 腺苷3’,5’-二磷酸的制备可以通过酶促和化学合成方法实现。 一种方法涉及使用大肠杆菌粗提物,其中包含三种过表达酶和第四种未鉴定的蛋白质,该蛋白质降解合成反应的副产物腺苷二磷酸 . 另一种方法涉及使用纯化的酶,如ATP硫酸化酶、APS激酶和焦磷酸酶 .

工业生产方法: 腺苷3’,5’-二磷酸的工业生产通常涉及3’-磷酸腺苷5’-磷酸硫酸酯的酶促合成,然后将其水解生成腺苷3’,5’-二磷酸 .

化学反应分析

反应类型: 腺苷3’,5’-二磷酸会发生各种化学反应,包括水解和磷酸化。 它可以被3’(2’),5’-双磷酸核苷酸酶水解生成腺苷单磷酸,然后可以循环到三磷酸腺苷 .

常用试剂和条件: 这些反应中常用的试剂包括ATP酶和核苷酸酶等酶。 这些反应的条件通常涉及生理pH和温度下的水溶液 .

主要产物: 这些反应形成的主要产物包括腺苷单磷酸和三磷酸腺苷 .

相似化合物的比较

类似化合物:

- 腺苷二磷酸 (ADP)

- 腺苷三磷酸 (ATP)

- 腺苷单磷酸 (AMP)

- 3’-磷酸腺苷5’-磷酸硫酸酯 (PAPS)

独特性: 腺苷3’,5’-二磷酸的独特性在于它在核糖的3’和5’位置都含有磷酸基团,而其他类似化合物,如腺苷二磷酸和腺苷三磷酸,则在5’碳原子处以链状连接磷酸基团 . 这种独特的结构使其能够参与其他核苷酸无法参与的特定生化途径和反应 .

属性

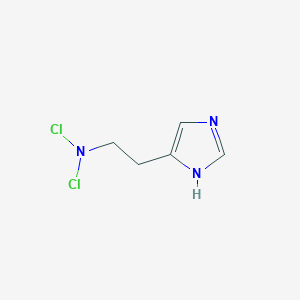

IUPAC Name |

ethyl formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-LBPDFUHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480311 |

Source

|

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73222-61-4 |

Source

|

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?

A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)